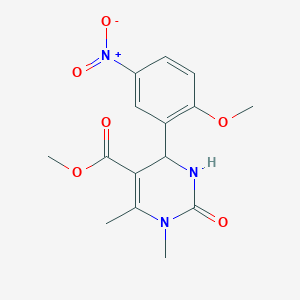
methyl 4-{5-nitro-2-methoxyphenyl}-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 4-{5-nitro-2-methoxyphenyl}-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{5-nitro-2-methoxyphenyl}-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate typically involves multiple steps. One common method starts with the nitration of 2-methoxyphenol to produce 2-methoxy-5-nitrophenol . This intermediate is then subjected to a series of reactions, including condensation with ethyl acetoacetate and urea under acidic conditions, to form the desired tetrahydropyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates. The use of continuous flow reactors can also improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
methyl 4-{5-nitro-2-methoxyphenyl}-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), and sodium hydroxide (for nucleophilic substitution). Reaction conditions such as temperature and solvent choice are crucial for achieving desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups at the methoxy position .
Scientific Research Applications
methyl 4-{5-nitro-2-methoxyphenyl}-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Some derivatives exhibit pharmacological activities, making them candidates for drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-{5-nitro-2-methoxyphenyl}-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. For example, its derivatives may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved can vary depending on the specific derivative and its target.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-nitrophenol: A precursor in the synthesis of the target compound.
N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine: A related compound with similar structural features.
Uniqueness
Its tetrahydropyrimidine ring and nitrophenyl moiety make it a versatile compound for various research and industrial purposes .
Properties
Molecular Formula |
C15H17N3O6 |
|---|---|
Molecular Weight |
335.31 g/mol |
IUPAC Name |
methyl 6-(2-methoxy-5-nitrophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H17N3O6/c1-8-12(14(19)24-4)13(16-15(20)17(8)2)10-7-9(18(21)22)5-6-11(10)23-3/h5-7,13H,1-4H3,(H,16,20) |
InChI Key |
PAMXUOFLAITYAW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=O)N1C)C2=C(C=CC(=C2)[N+](=O)[O-])OC)C(=O)OC |
Canonical SMILES |
CC1=C(C(NC(=O)N1C)C2=C(C=CC(=C2)[N+](=O)[O-])OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















